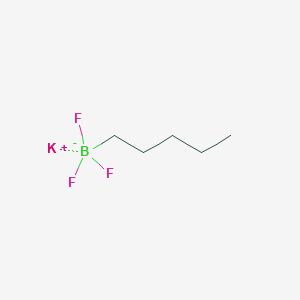

N-Pentyltrifluoroborate potassium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro(pentyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BF3.K/c1-2-3-4-5-6(7,8)9;/h2-5H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXMOWLWJFBKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872054-60-9 | |

| Record name | Potassium n-pentyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Pentyltrifluoroborate Potassium Salt

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of N-Pentyltrifluoroborate potassium salt, a stable and versatile reagent with significant potential in synthetic organic chemistry and drug discovery. The document details a robust synthetic protocol, outlines key characterization techniques, and explains the scientific principles underpinning these methodologies. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of organotrifluoroborates.

Introduction: The Ascendancy of Potassium Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] While boronic acids have traditionally been the nucleophilic partners of choice, their inherent instability and propensity for protodeboronation can present significant challenges.[1] In the last two decades, potassium organotrifluoroborates have emerged as highly effective alternatives, offering enhanced stability to air and moisture, which simplifies handling and storage.[1][2][3][4][5] These crystalline, free-flowing solids are readily prepared and can often be used in near-stoichiometric amounts, improving the atom economy of chemical reactions.[1]

This compound (C₅H₁₁BF₃K, CAS: 446065-12-9) is a primary alkyltrifluoroborate that serves as a valuable building block for introducing a pentyl group into complex molecules.[6] Its stability and predictable reactivity make it an attractive reagent in medicinal chemistry for the late-stage functionalization of drug candidates. This guide provides a detailed methodology for its synthesis and a comprehensive approach to its characterization.

Synthesis of this compound

The synthesis of potassium alkyltrifluoroborates is typically achieved through the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate, followed by treatment with an aqueous solution of potassium hydrogen fluoride (KHF₂).[1][7] This two-step, one-pot procedure is efficient and utilizes readily available starting materials.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

n-Pentyl bromide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Potassium hydrogen fluoride (KHF₂)

-

Acetone

-

Diethyl ether

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add anhydrous THF to cover the magnesium.

-

Slowly add a solution of n-pentyl bromide (1.0 eq) in anhydrous THF to the magnesium suspension. The reaction is initiated with gentle heating or a crystal of iodine if necessary.

-

Once the reaction starts, add the remaining n-pentyl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for 1-2 hours until most of the magnesium is consumed.

-

Cool the resulting Grignard reagent to room temperature.

-

-

Borate Ester Formation and Conversion to Trifluoroborate Salt:

-

In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve triisopropyl borate (1.1 eq) in anhydrous THF.

-

Cool the triisopropyl borate solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared n-pentylmagnesium bromide solution to the cooled triisopropyl borate solution via a cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Prepare a saturated aqueous solution of KHF₂ (4.0 eq).

-

Add the KHF₂ solution to the reaction mixture and stir vigorously for 1-2 hours. A white precipitate should form.

-

Remove the THF under reduced pressure.

-

Add acetone to the residue and stir for 30 minutes.

-

Filter the solid and wash with acetone and then diethyl ether.

-

Dry the resulting white solid under high vacuum to yield this compound.

-

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized salt. The following techniques are recommended.

Characterization Workflow

Caption: Logical workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organotrifluoroborates.[8] Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆, where these salts are generally soluble.[8]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the n-pentyl group. The chemical shifts are influenced by the electron-withdrawing trifluoroborate group.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals for the pentyl chain. The carbon atom directly bonded to the boron will exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.[9]

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the BF₃ group. It typically shows a broad quartet centered between -135 and -145 ppm due to coupling with the ¹¹B nucleus.[8]

-

¹¹B NMR: The boron NMR spectrum will exhibit a quartet due to the coupling between ¹¹B and the three fluorine atoms.[8]

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | ~0.8 | t | ~7 Hz | CH₃ |

| ¹H | ~1.2-1.4 | m | - | CH₂CH₂CH₂ |

| ¹H | ~0.2 | t | ~7 Hz | CH₂-BF₃ |

| ¹³C | ~14 | s | - | CH₃ |

| ¹³C | ~22 | s | - | CH₂CH₃ |

| ¹³C | ~32 | s | - | CH₂CH₂CH₃ |

| ¹³C | ~25 | s | - | CH₂CH₂CH₂CH₃ |

| ¹³C | ~15-25 (broad) | - | - | CH₂-BF₃ |

| ¹⁹F | ~-138 | q | ~65-70 Hz | B F₃ |

| ¹¹B | ~3.5 | q | ~65-70 Hz | B F₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorptions for C-H bonds and a strong, broad absorption band for the B-F stretching vibrations.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 2950-2850 | Strong | C-H stretching (alkyl) |

| 1465-1450 | Medium | C-H bending (alkyl) |

| 1150-1000 | Strong, Broad | B-F stretching |

| 750-700 | Medium | B-F bending |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode is an effective technique for determining the accurate mass of the organotrifluoroborate anion.[10] This method provides confirmation of the elemental composition.

Table 3: Expected Mass Spectrometry Data

| Ion | Calculated m/z |

| [C₅H₁₁BF₃]⁻ | 139.0888 |

Stability and Handling

Potassium organotrifluoroborates are generally stable, crystalline solids that are not sensitive to air or moisture, which is a significant advantage over their boronic acid counterparts.[3][4][5] They can be stored at room temperature for extended periods without noticeable decomposition. However, standard laboratory practices, such as storing in a well-sealed container in a cool, dry place, are recommended.

Conclusion

This compound is a valuable and robust synthetic building block. The synthetic protocol detailed in this guide is based on well-established methodologies for the preparation of potassium alkyltrifluoroborates and can be readily implemented in a standard laboratory setting. The outlined characterization workflow, employing a combination of NMR, IR, and mass spectrometry, provides a comprehensive approach to verifying the identity and purity of the synthesized product. The superior stability and ease of handling of this reagent make it an excellent choice for applications in organic synthesis and drug discovery.

References

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823.

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. Retrieved from [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. Retrieved from [Link]

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Europe PMC. Retrieved from [Link]

- Molander, G. A., & Biolatto, B. (2002). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 4(11), 1867-1870.

- Molander, G. A., Yun, C.-S., Ribagorda, M., & Biolatto, B. (2003). B-Alkyl Suzuki-Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534-5539.

- da Silva, F. M., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878.

- Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh.

- Bardin, V. V., Adonin, N. Y., & Frohn, H.-J. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken‐1‐yltrifluoroborates. European Journal of Inorganic Chemistry, 2001(11), 2813-2818.

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [Link]

- Molander, G. A., & Figueroa, R. (2006). Accurate Mass Determination of Organotrifluoroborates. Analytical Letters, 39(8), 1583-1591.

-

da Silva, F. M., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of vinyl trifluoroborates. Retrieved from [Link]

-

ChemSrc. (n.d.). potassium 4-pentenyltrifluoroborate. Retrieved from [Link]

- American Chemical Society. (2025).

- Molander, G. A., & Ham, J. (2006).

-

ResearchGate. (n.d.). Fig. S5 FT-IR spectra of potassium vinyltrifluoroborate (PVTFB), aromatic halides and LMOPs. Retrieved from [Link]

-

SpectraBase. (n.d.). Potassium vinyltrifluoroborate. Retrieved from [Link]

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Polfer, N. C., et al. (2005). Infrared Fingerprint Spectroscopy and Theoretical Studies of Potassium Ion Tagged Amino Acids and Peptides in the Gas Phase. Journal of the American Chemical Society, 127(23), 8571-8579.

- SlidePlayer. (n.d.). Infrared Spectroscopy.

- Forgeron, M. A., Gee, M., & Wasylishen, R. E. (2004). 39K NMR of solid potassium salts at 21 T: effect of quadrupolar and chemical shift tensors. Magnetic Resonance in Chemistry, 42(10), 878-887.

- SpectraBase. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

chemical and physical properties of N-Pentyltrifluoroborate potassium salt

An In-Depth Technical Guide to Potassium n-Pentyltrifluoroborate for Advanced Chemical Synthesis

Introduction

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the most powerful tools for this purpose is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While traditionally reliant on boronic acids and their esters, these reagents often suffer from inherent limitations, including instability towards air and moisture, challenging purification, and uncertain stoichiometry. The emergence of potassium organotrifluoroborates has provided a robust solution to these challenges. These crystalline, salt-like compounds serve as highly stable, easily handled, and efficient precursors to boronic acids for a vast array of chemical transformations.[1][2][3]

Potassium n-pentyltrifluoroborate, a member of this versatile class, offers a reliable method for introducing a linear five-carbon alkyl chain onto various molecular scaffolds. Its superior stability profile makes it an ideal reagent for complex, multi-step syntheses where reagent integrity is paramount. This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, characterization, and core applications of potassium n-pentyltrifluoroborate, designed for researchers, chemists, and drug development professionals seeking to leverage its advantages in their work.

Physicochemical and Spectroscopic Properties

Potassium n-pentyltrifluoroborate is a stable solid compound, readily employed in various organic solvents under common reaction conditions. Its key properties are summarized below.

Physical and Chemical Data

| Property | Value | Source(s) |

| Chemical Name | Potassium n-pentyltrifluoroborate | [4] |

| CAS Number | 872054-60-9; 446065-12-9 | [4][5][6] |

| Molecular Formula | C₅H₁₁BF₃K | [4][5] |

| Molecular Weight | 178.05 g/mol | [4][7] |

| Appearance | White to off-white solid (Typical for this class) | Inferred from general properties |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Soluble in polar organic solvents like methanol, DMSO | [8][9] |

| Stability | Generally stable to air, moisture, and heat | [1][10] |

Spectroscopic Characterization

Spectroscopic analysis is critical for verifying the identity and purity of potassium n-pentyltrifluoroborate. Nuclear Magnetic Resonance (NMR) is the most powerful tool for this purpose.

| Nucleus | Typical Chemical Shift Range (ppm) | Key Features & Commentary | Source(s) |

| ¹H NMR | 0.8-1.5 | Complex aliphatic signals corresponding to the pentyl chain. | [9] |

| ¹³C NMR | ~10-40 | Signals for the five distinct carbons of the pentyl group. The carbon bonded to boron may appear as a broad signal due to quadrupolar relaxation of the ¹¹B nucleus. | [11] |

| ¹⁹F NMR | -129 to -141 | A characteristic, relatively sharp signal for the three equivalent fluorine atoms of the BF₃⁻ group. | [9] |

| ¹¹B NMR | ~3-7 | A quartet may be observable due to coupling with the three fluorine atoms (¹JB-F). Specialized pulse sequences can improve resolution. | [9][11] |

Synthesis and Handling

The preparation and proper handling of potassium n-pentyltrifluoroborate are straightforward processes, contributing to its widespread adoption.

General Synthesis Pathway

The most common and efficient method for synthesizing potassium organotrifluoroborates is through the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1][8] This reaction is typically performed in a mixture of methanol and water, which facilitates the dissolution of both the boronic acid and the inorganic fluoride salt. The trifluoroborate salt precipitates from the solution and can be isolated by simple filtration.

Caption: General workflow for the synthesis of potassium n-pentyltrifluoroborate.

Step-by-Step Synthesis Protocol

-

Dissolution: In a suitable flask, dissolve n-pentylboronic acid (1.0 equiv) in methanol (approx. 4 M concentration).

-

Addition of Fluoride: To this solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, ~4.5 M, 2.5-3.0 equiv) dropwise while stirring at room temperature. Causality: The use of a mixed solvent system (MeOH/H₂O) is crucial for ensuring both the organic boronic acid and the inorganic salt are sufficiently soluble to react efficiently.

-

Precipitation: Continue stirring for 2-3 hours. A white precipitate of the potassium n-pentyltrifluoroborate salt will form. Causality: The trifluoroborate salt is significantly less soluble in the methanol/water mixture than the starting materials, driving the reaction to completion via Le Châtelier's principle.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold methanol/water and then diethyl ether to remove any unreacted starting materials and residual solvent.

-

Drying: Dry the resulting white solid under high vacuum to yield the final product.

Stability, Storage, and Safety

-

Stability: Potassium n-pentyltrifluoroborate is an air- and moisture-stable solid that can be stored for extended periods without significant degradation, a marked advantage over the parent boronic acid.[2][3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][12]

-

Safety: The compound is classified as an irritant. Always handle with appropriate personal protective equipment (PPE).

| Hazard Type | GHS Statement | Pictogram |

| Skin Irritation | H315: Causes skin irritation | |

| Eye Irritation | H319: Causes serious eye irritation | |

| Respiratory Irritation | H335: May cause respiratory irritation |

Source:[12]

Handling Precautions:

-

Wear protective gloves, safety glasses with side shields, and a lab coat.[12]

-

Use only in a well-ventilated area or under a chemical fume hood.[12]

-

Avoid breathing dust.[12]

-

In case of contact, rinse skin or eyes thoroughly with water and seek medical attention.[4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of potassium n-pentyltrifluoroborate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It serves as a convenient and stable "pre-reagent" that generates the active boronic acid in situ.

Mechanistic Role

The key to the function of organotrifluoroborates is their controlled hydrolysis under basic conditions to form a boronic acid or a related boronate species.[1][13] This species then enters the catalytic cycle by undergoing transmetalation with the palladium(II) complex. The overall catalytic cycle is depicted below.

Caption: Suzuki-Miyaura cycle featuring in situ generation of boronic acid from the trifluoroborate salt.

Representative Experimental Protocol

This protocol describes a typical Suzuki-Miyaura coupling between potassium n-pentyltrifluoroborate and an aryl bromide.

-

Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), potassium n-pentyltrifluoroborate (1.5 equiv), and the palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (2-5 mol %).[14][15]

-

Addition of Base and Solvents: Add cesium carbonate (Cs₂CO₃, 3.0 equiv) as the base.[15] Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times. Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active form in the catalytic cycle.

-

Reaction Execution: Add degassed solvents, such as a mixture of toluene and water (e.g., 10:1 ratio), via syringe.[15] Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS). Causality: Cesium carbonate is a highly effective base for promoting both the hydrolysis of the trifluoroborate and the subsequent transmetalation step. The presence of water is essential for the hydrolysis to occur.

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure alkylated arene.

Conclusion

Potassium n-pentyltrifluoroborate stands out as a highly practical and efficient reagent for introducing the n-pentyl group in organic synthesis. Its exceptional stability, ease of handling, and reliable performance in the Suzuki-Miyaura cross-coupling reaction make it a superior alternative to its corresponding boronic acid.[2] For researchers in pharmaceuticals and materials science, the ability to predictably and robustly form C(sp²)-C(sp³) bonds using this reagent allows for the streamlined synthesis of complex target molecules, accelerating discovery and development programs.

References

- Vertex AI Search. potassium 4-pentenyltrifluoroborate - Structure, Synthesis, Properties.

- Santa Cruz Biotechnology. N-Pentyltrifluoroborate potassium salt | CAS 446065-12-9.

- Warshel Chemical Ltd. This compound CAS 872054-60-9.

- Fisher Scientific. SAFETY DATA SHEET.

- ChemicalBook. Sodium tetrafluoroborate - Safety Data Sheet.

- Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.

- ChemicalBook. This compound - Safety Data Sheet.

- Angene Chemical. Safety Data Sheet.

- TCI Chemicals. Organotrifluoroborate Salts.

- National Institutes of Health (NIH). Weakly nucleophilic potassium aryltrifluoroborates in palladium-catalyzed Suzuki–Miyaura reactions.

- National Institutes of Health (NIH). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates.

- ResearchGate. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates.

- Wikipedia. Organotrifluoroborate.

- PubMed. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates.

- National Institutes of Health (NIH). Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach.

- ResearchGate. ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.

- Organic Chemistry Portal. Potassium vinyltrifluoroborate synthesis.

- Organic Chemistry Portal. Synthesis of potassium trifluoroborates.

- Echemi. This compound.

- Santa Cruz Biotechnology. Potassium n-pentyltrifluoroborate | CAS 872054-60-9.

- Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis.

- Sigma-Aldrich. Potassium Trifluoroborate Salts.

- PubMed. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.

- PubMed Central. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates.

- ResearchGate. 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates.

- PubMed. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.

Sources

- 1. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. warshel.com [warshel.com]

- 7. scbt.com [scbt.com]

- 8. Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 15. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Potassium n-Pentyltrifluoroborate: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Physicochemical Properties

Potassium n-pentyltrifluoroborate is an air- and moisture-stable, crystalline solid that serves as a convenient and less hazardous precursor to the corresponding n-pentylboronic acid. Its enhanced stability compared to boronic acids makes it an attractive option for long-term storage and for use in a wider array of reaction conditions.

Molecular Formula: C₅H₁₁BF₃K[1]

Molecular Weight: 178.05 g/mol [2]

CAS Numbers: A notable point of clarification is the existence of two CAS numbers frequently associated with this compound: 446065-12-9 [1] and 872054-60-9 [2]. While both are used in commercial listings and literature, it is crucial for researchers to be aware of this and to verify the identity of the material through analytical means. This guide will use both CAS numbers to ensure comprehensive literature searching.

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [General observation for organotrifluoroborates] |

| Solubility | Soluble in polar solvents like methanol, acetonitrile, acetone, DMF, and DMSO. Slightly soluble in water. | [3] |

| Stability | Air- and moisture-stable crystalline solid. | [4] |

A comprehensive analysis of 28 different potassium organotrifluoroborates revealed characteristic NMR spectral data. For the n-pentyl derivative, one would expect the following general features:

-

¹H NMR: Signals corresponding to the pentyl group protons.

-

¹³C NMR: Resonances for the five carbon atoms of the pentyl chain, with the carbon attached to boron often appearing as a broad signal.

-

¹⁹F NMR: A characteristic signal for the three fluorine atoms attached to boron, typically observed between -129 to -141 ppm (referenced to external CF₃CO₂H).[5]

-

¹¹B NMR: A signal showing coupling to the fluorine atoms.[5]

Synthesis of Potassium n-Pentyltrifluoroborate: A Step-by-Step Protocol

The synthesis of potassium alkyltrifluoroborates is generally achieved through the reaction of a suitable organoboron intermediate with potassium hydrogen fluoride (KHF₂). The following is a generalized, yet detailed, protocol that can be adapted for the specific synthesis of potassium n-pentyltrifluoroborate.

Workflow for the Synthesis of Potassium n-Pentyltrifluoroborate

Caption: General workflow for the synthesis of potassium n-pentyltrifluoroborate.

Detailed Experimental Protocol

Materials:

-

n-Pentyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Trimethyl borate

-

Potassium hydrogen fluoride (KHF₂)

-

Acetone

-

Diethyl ether

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are covered with anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. n-Pentyl bromide is dissolved in anhydrous diethyl ether and added dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Formation of the Boronic Ester: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Trimethyl borate, dissolved in anhydrous diethyl ether, is then added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2-3 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Conversion to the Trifluoroborate Salt: The reaction is quenched by the slow addition of a saturated aqueous solution of potassium hydrogen fluoride. This mixture is stirred vigorously for 1-2 hours.

-

Isolation and Purification: The organic solvent is removed under reduced pressure. The resulting solid residue is then triturated with hot acetone and filtered to remove inorganic salts. The acetone filtrate is concentrated, and the crude product is purified by recrystallization from a suitable solvent system, such as acetone/diethyl ether, to yield potassium n-pentyltrifluoroborate as a crystalline solid.

Core Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

Potassium n-pentyltrifluoroborate is a highly effective coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for the formation of carbon-carbon bonds.[4] The use of alkyltrifluoroborates offers advantages over traditional alkylboronic acids, including enhanced stability and, in some cases, improved reactivity.

Mechanism of the Suzuki-Miyaura Cross-Coupling with Potassium Alkyltrifluoroborates

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for the cross-coupling of potassium n-pentyltrifluoroborate with an aryl bromide, a common transformation in drug discovery programs.

Materials:

-

Potassium n-pentyltrifluoroborate

-

Aryl bromide

-

Palladium(II) acetate [Pd(OAc)₂]

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

Procedure:

-

Reaction Setup: To a dry reaction vessel is added the aryl bromide (1.0 mmol), potassium n-pentyltrifluoroborate (1.5 mmol), and potassium carbonate (3.0 mmol).

-

Catalyst Addition: Palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) are added to the vessel.

-

Solvent Addition and Degassing: The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Toluene (5 mL) and water (0.5 mL) are added via syringe.

-

Reaction: The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction is monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

This protocol can be adapted for a wide range of aryl and heteroaryl halides, making potassium n-pentyltrifluoroborate a valuable tool for the synthesis of diverse molecular scaffolds.

Safety and Handling

Potassium n-pentyltrifluoroborate is a stable solid that is generally easier and safer to handle than the corresponding boronic acid. However, as with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be carried out in a well-ventilated fume hood.

Conclusion

Potassium n-pentyltrifluoroborate has emerged as a robust and versatile reagent in modern organic synthesis. Its stability, ease of handling, and high reactivity in key transformations like the Suzuki-Miyaura cross-coupling make it an invaluable tool for researchers and professionals in drug discovery and development. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this reagent in the synthesis of novel and complex molecules.

References

-

Andrade, C. K. Z., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Andrade, C. K. Z., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

960 Chemical Network. 正丁基氟硼酸钾. [Link]

-

SpectraBase. Potassium vinyltrifluoroborate. [Link]

-

ChemBuyersGuide.com. BLD Pharmatech Co., Limited. [Link]

-

Bode, J. W., & Liu, S. M. (2016). Synthesis of Bifunctional Potassium Acyltrifluoroborates. Organic Letters, 18(21), 5708–5711. [Link]

-

Sutrisno, A., et al. (2011). 39K NMR of solid potassium salts at 21 T: effect of quadrupolar and chemical shift tensors. Physical Chemistry Chemical Physics, 13(30), 13548–13561. [Link]

-

Wikipedia. Potassium fluoride. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Ascent of Organotrifluoroborates: From Chemical Curiosities to Indispensable Tools in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, organotrifluoroborate salts were relegated to the realm of laboratory curiosities.[1][2] However, the turn of the 21st century has witnessed their meteoric rise to prominence as versatile and robust reagents in organic synthesis.[2] Their exceptional stability to air and moisture, coupled with their unique reactivity, has established them as superior alternatives to traditional organoboron compounds, particularly in the realm of palladium-catalyzed cross-coupling reactions.[3][4] This guide provides a comprehensive overview of the discovery, history, and core principles of organotrifluoroborate chemistry, offering field-proven insights for their effective application in research and drug development.

A Historical Perspective: The Journey from Obscurity to Ubiquity

The story of organotrifluoroborates begins in the mid-20th century, with early reports describing their synthesis and basic properties. The first preparation of an organotrifluoroborate complex, a triphenylfluoroborate salt, was reported in 1940 by Fowler and Krauss.[1] Twenty years later, Chambers and his colleagues prepared potassium trifluoromethyltrifluoroborate, a remarkably stable compound, which hinted at the potential of these "ate" complexes.[1] Despite these early discoveries, organotrifluoroborate salts remained largely unexplored for several decades.

A significant turning point came in 1995 when Vedejs and his research group described a highly efficient and practical method for the synthesis of potassium organotrifluoroborates using potassium hydrogen difluoride (KHF₂) as the fluorinating agent.[1][5] This development was the catalyst that propelled organotrifluoroborates into the mainstream of organic chemistry. Subsequently, the extensive work of researchers like Gary Molander has further expanded their synthetic utility, solidifying their position as indispensable reagents.[6]

The Decisive Advantage: Why Choose Organotrifluoroborates?

The ascent of organotrifluoroborates can be attributed to a confluence of advantageous properties that overcome many of the limitations associated with their predecessors, namely boronic acids and their esters.

Key Advantages of Organotrifluoroborate Salts:

| Property | Organotrifluoroborate Salts | Boronic Acids | Boronic Esters |

| Stability | Exceptionally stable to air and moisture; can be stored indefinitely.[1][3][4] | Prone to dehydration to form cyclic trimeric anhydrides (boroxines), complicating stoichiometry.[3] | More stable than boronic acids but can be susceptible to hydrolysis.[3] |

| Handling | Crystalline, free-flowing solids that are easy to handle and weigh accurately.[3] | Often difficult to purify and handle due to their propensity to form boroxines.[3] | Can be oils or low-melting solids, making precise handling challenging. |

| Stoichiometry | Exist as well-defined monomeric species, allowing for precise stoichiometric control.[6][7] | Equilibrium with boroxines can lead to inaccurate stoichiometry.[3] | Generally monomeric, but purity can be an issue. |

| Reactivity | Act as a "protected" form of boronic acids, with a slow-release mechanism that minimizes side reactions.[7][8] | Can undergo rapid, uncontrolled reactions leading to side products like homocoupled dimers.[7] | Reactivity can be modulated by the diol used for esterification. |

This inherent stability and ease of handling make organotrifluoroborate salts particularly attractive in complex, multi-step syntheses and for the creation of compound libraries in drug discovery.[2][4]

Synthesis of Organotrifluoroborate Salts: A Practical Workflow

The most common and efficient method for the preparation of potassium organotrifluoroborate salts involves the reaction of a corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[9][10]

General Experimental Protocol: Preparation of Potassium Phenyltrifluoroborate

This protocol provides a step-by-step methodology for a typical synthesis.

Materials:

-

Phenylboronic acid

-

Methanol

-

Saturated aqueous solution of potassium hydrogen difluoride (KHF₂)

-

Acetonitrile

Procedure:

-

Dissolve phenylboronic acid (e.g., 20 g) in methanol (e.g., 50 mL).[7]

-

Slowly add an excess of a saturated aqueous solution of KHF₂ (e.g., 125 mL) with vigorous stirring.[7]

-

Continue stirring for approximately 15 minutes. A precipitate will form.[7]

-

Collect the precipitated product by filtration.

-

Wash the collected solid with cold methanol to remove any unreacted starting materials and impurities.[7]

-

Recrystallize the crude product from a minimal amount of hot acetonitrile to yield pure potassium phenyltrifluoroborate.[7]

Causality Behind Experimental Choices:

-

Use of KHF₂: Potassium hydrogen difluoride is a convenient and effective source of fluoride ions. Unlike potassium fluoride (KF), KHF₂ is capable of displacing the hydroxyl groups of boronic acids and breaking down the associated boroxine structures.[1]

-

Methanol/Water Solvent System: This solvent mixture facilitates the dissolution of both the boronic acid and the KHF₂, allowing for a homogenous reaction. The product, potassium organotrifluoroborate, is typically less soluble in this mixture, leading to its precipitation and easy isolation.

-

Vigorous Stirring: Ensures efficient mixing and promotes the precipitation of the product.

-

Recrystallization: This final purification step removes any remaining impurities, yielding a highly pure, crystalline product.

Caption: The "slow release" mechanism in the Suzuki-Miyaura coupling.

Applications in Drug Discovery and Development

The stability, reliability, and broad functional group tolerance of organotrifluoroborate salts make them highly valuable in the synthesis of pharmaceuticals and other biologically active molecules. [4][11]Their ability to be carried through multiple synthetic steps without decomposition allows for more efficient and convergent synthetic strategies. [3]The diverse range of commercially available organotrifluoroborates, spanning aryl, heteroaryl, alkyl, and alkenyl functionalities, provides medicinal chemists with a rich toolbox for the rapid generation of new molecular entities. [2]

Future Outlook

The field of organotrifluoroborate chemistry continues to evolve, with ongoing research focused on the development of new applications and a deeper understanding of their reactivity. [2][5]Innovations in catalysis, including the use of earth-abundant metals and photoredox catalysis, are expanding the synthetic possibilities. As the demand for more efficient and sustainable chemical processes grows, the unique attributes of organotrifluoroborate salts will undoubtedly secure their place as essential reagents in the synthetic chemist's arsenal for the foreseeable future.

References

-

Organotrifluoroborate Salts. (2015, November 2). Chem-Station Int. Ed. Retrieved from [Link]

-

Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]

-

de Oliveira, R. A., et al. (2007). Recent Advances in Organotrifluoroborates Chemistry. Journal of the Brazilian Chemical Society, 18(6), 1061-1090. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

-

Preparation of Potassium 1-Naphthyltrifluoroborate and its Subsequent Oxidation to 1-Naphthol. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Retrieved from [Link]

-

Dreher, S. D., et al. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 17(15), 3698–3701. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

-

Organotrifluoroborate. (n.d.). Wikipedia. Retrieved from [Link]

-

Molander, G. A. (2014). Cross-coupling Reactions of Organotrifluoroborate Salts. In Boronic Acids (pp. 233-294). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Preparation of organotrifluoroborate salts: precipitation-driven equilibrium under non-etching conditions. Angewandte Chemie International Edition in English, 51(37), 9385–9388. [Link]

-

Borylation. (n.d.). Wikipedia. Retrieved from [Link]

-

THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 7. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 11. organicreactions.org [organicreactions.org]

The Stability of N-Pentyltrifluoroborate Potassium Salt: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the stability of N-Pentyltrifluoroborate potassium salt (n-C₅H₁₁BF₃K), a versatile reagent in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties that dictate the compound's shelf-life, reactivity, and handling requirements. By understanding the nuances of its stability, researchers can optimize reaction conditions, ensure reproducibility, and maximize the synthetic utility of this valuable organoboron species.

Introduction to Potassium Organotrifluoroborates

Potassium organotrifluoroborates have emerged as highly valuable building blocks in organic chemistry, largely due to their enhanced stability compared to their boronic acid counterparts.[1][2] They are generally crystalline solids that are stable to air and moisture, facilitating their handling and storage.[1][2] this compound, a member of the alkyltrifluoroborate subclass, serves as a key precursor for the introduction of the n-pentyl group in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.[2]

The stability of these compounds is attributed to the formation of a tetracoordinate boron "ate" complex, which protects the boron center from unwanted side reactions.[2] However, their stability is not absolute and is influenced by several factors, including pH, solvent, temperature, and the presence of other chemical agents. A thorough understanding of these factors is paramount for their effective use.

Chemical Stability and Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, which leads to the formation of the corresponding n-pentylboronic acid.[3] This process is often a prerequisite for its participation in cross-coupling reactions, where the boronic acid is the active species.[3] However, uncontrolled hydrolysis can lead to reagent decomposition and diminished yields.

Hydrolytic Stability

The rate of hydrolysis of potassium organotrifluoroborates is highly dependent on the nature of the organic substituent and the reaction conditions.[3] While aryltrifluoroborates have been extensively studied, data for alkyltrifluoroborates like the n-pentyl derivative is less abundant. Generally, the hydrolysis is influenced by:

-

pH: Hydrolysis is typically accelerated under both acidic and basic conditions. In neutral aqueous solutions, many organotrifluoroborates exhibit considerable stability.

-

Solvent: The presence of water is necessary for hydrolysis. In anhydrous organic solvents, this compound is expected to be highly stable.

-

Fluoride Scavengers: The presence of species that can bind to fluoride ions, such as silica gel, can drive the equilibrium towards the boronic acid, thereby accelerating hydrolysis.[4]

The hydrolysis proceeds through a stepwise loss of fluoride ions, eventually yielding the boronic acid, as depicted in the following workflow:

Caption: Hydrolysis pathway of this compound.

Thermal Stability

Analytical Methods for Stability Assessment

Monitoring the stability of this compound is crucial for quality control and for understanding its behavior under various conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.

¹⁹F and ¹¹B NMR Spectroscopy

-

¹⁹F NMR: The trifluoroborate group provides a distinct signal in the ¹⁹F NMR spectrum. The chemical shift and integrity of this signal can be used to monitor the presence and purity of the starting material. Decomposition via hydrolysis will lead to a decrease in the intensity of the [R-BF₃]⁻ signal and the appearance of new signals corresponding to fluoride-containing byproducts or free fluoride ions.[3][5]

-

¹¹B NMR: The boron nucleus is also NMR active. The chemical shift of the ¹¹B signal can distinguish between the tetracoordinate trifluoroborate and the tricoordinate boronic acid, providing a clear indication of hydrolysis.

The following table summarizes the expected NMR chemical shifts for this compound and its hydrolysis product.

| Compound | Nucleus | Typical Chemical Shift (ppm) |

| This compound | ¹⁹F | ~ -135 to -150 |

| ¹¹B | ~ 3 to 5 | |

| n-Pentylboronic acid | ¹¹B | ~ 28 to 33 |

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of this compound under specific conditions, a detailed experimental protocol is necessary. The following provides a general framework that can be adapted for various studies.

Objective

To determine the hydrolytic stability of this compound over time at different pH values using ¹⁹F NMR spectroscopy.

Materials

-

This compound

-

Deuterated water (D₂O)

-

Phosphate buffer solutions (pH 5, 7, and 9) prepared in D₂O

-

Internal standard (e.g., sodium trifluoroacetate)

-

NMR tubes

Procedure

-

Sample Preparation:

-

Prepare stock solutions of this compound and the internal standard in D₂O.

-

In separate NMR tubes, add a known volume of the stock solution to the respective deuterated buffer solutions (pH 5, 7, and 9) to achieve a final concentration of ~10 mM.

-

-

NMR Analysis:

-

Acquire an initial ¹⁹F NMR spectrum (t=0) for each sample.

-

Incubate the NMR tubes at a constant temperature (e.g., 25 °C or 37 °C).

-

Acquire ¹⁹F NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours).

-

-

Data Analysis:

-

Integrate the signal corresponding to the trifluoroborate group of the this compound and the signal of the internal standard at each time point.

-

Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.

-

Plot the percentage of remaining compound against time for each pH condition to determine the degradation kinetics.

-

Caption: Experimental workflow for assessing the hydrolytic stability of this compound.

Recommended Storage and Handling

Based on the known stability profile of potassium organotrifluoroborates, the following storage and handling procedures are recommended for this compound:

-

Storage: Store in a cool, dry place in a tightly sealed container to protect from atmospheric moisture. Long-term storage at room temperature is generally acceptable for the solid material.

-

Handling: Handle in a well-ventilated area. While generally stable, avoid prolonged exposure to humid air. For reactions requiring anhydrous conditions, ensure the material is thoroughly dried before use. Solutions of this compound in protic solvents should be used fresh or their stability should be verified if stored.

Conclusion

This compound is a robust and versatile chemical reagent with good overall stability, particularly in its solid form. The primary route of degradation is hydrolysis to the corresponding boronic acid, a process that is highly dependent on the pH and solvent environment. By employing analytical techniques such as ¹⁹F and ¹¹B NMR, researchers can effectively monitor the stability of this compound and ensure its optimal performance in synthetic applications. Adherence to proper storage and handling protocols will further guarantee the longevity and reliability of this important synthetic building block.

References

- Lloyd-Jones, G. C.; et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. J. Am. Chem. Soc.2012, 134 (16), 7041–7055.

- Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008, 108 (1), 288–325.

-

Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. [Link]

- Molander, G. A.; et al.

- Molander, G. A.; Ellis, N. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki-Miyaura coupling reaction. Acc. Chem. Res.2007, 40 (4), 275-286.

Sources

An In-depth Technical Guide to the Reactivity of the Carbon-Boron Bond in Organotrifluoroborates

Abstract

Organotrifluoroborates have emerged as indispensable reagents in modern organic synthesis, offering a unique combination of stability and reactivity.[1] This guide provides a comprehensive exploration of the carbon-boron bond's reactivity within these versatile compounds. We will delve into the structural nuances that govern their stability and explore their diverse modes of activation, including palladium-catalyzed cross-coupling reactions, radical-mediated transformations, and their behavior as carbon nucleophiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of organotrifluoroborates in their synthetic endeavors.

The Organotrifluoroborate Scaffold: A Marriage of Stability and Latent Reactivity

Potassium organotrifluoroborates (R-BF₃K) are crystalline, free-flowing solids that exhibit remarkable stability towards air and moisture, a significant advantage over their boronic acid and ester counterparts which can be prone to decomposition.[2][3] This inherent stability simplifies storage and handling and allows for a broader tolerance of functional groups and reaction conditions.[2] The tetra-coordinate nature of the boron atom, strongly bonded to three highly electronegative fluorine atoms, renders them less susceptible to protodeboronation.[2]

Despite their stability, the carbon-boron bond in organotrifluoroborates possesses latent nucleophilic character that can be unmasked under appropriate reaction conditions. The electron-deficient boron center enhances the nucleophilicity of the attached carbon atom, enabling its participation in a wide array of bond-forming reactions.[4]

Diagram 1: General Structure of a Potassium Organotrifluoroborate Salt

Caption: General structure of a potassium organotrifluoroborate salt.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for carbon-carbon bond formation, and organotrifluoroborates have proven to be excellent coupling partners.[2][5]

The Activation Mechanism: In Situ Generation of Boronic Acids

A key mechanistic feature of the Suzuki-Miyaura reaction with organotrifluoroborates is their in-situ hydrolysis to the corresponding boronic acid.[5] This hydrolysis is typically facilitated by a base and the presence of water in the reaction mixture. The slow release of the reactive boronic acid species into the catalytic cycle can suppress common side reactions like homo-coupling.[6]

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[7]

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling with Organotrifluoroborates

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Stereochemical Considerations in Transmetalation

The transmetalation step, where the organic group is transferred from boron to the palladium center, is crucial for the overall stereochemical outcome of the reaction. Studies using deuterium-labeled stereochemical probes have shown that primary alkyltrifluoroborates undergo transmetalation to palladium with retention of configuration.[8] This stereoretentive pathway is largely independent of electronic and steric effects.[8] In contrast, the stereochemical course for secondary alkyltrifluoroborates is more complex and can proceed with either net retention or inversion depending on the reaction conditions.[8]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a representative, non-exhaustive protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with a potassium organotrifluoroborate.

Materials:

-

Aryl halide (1.0 equiv)

-

Potassium organotrifluoroborate (1.2 equiv)

-

Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol %)

-

Base (e.g., Cs₂CO₃, 3.0 equiv)

-

Solvent (e.g., THF/H₂O, 10:1)

Procedure:

-

To a reaction vessel, add the aryl halide, potassium organotrifluoroborate, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 12-24 hours), monitoring by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Radical Reactivity of Organotrifluoroborates

Beyond their role in traditional cross-coupling, organotrifluoroborates have emerged as versatile precursors for carbon-centered radicals under oxidative conditions, particularly in the burgeoning field of photoredox catalysis.[10]

Generation of Carbon-Centered Radicals

Visible-light photoredox catalysis can facilitate the single-electron oxidation of organotrifluoroborates to generate highly reactive carbon-centered radicals.[10] This process opens up new avenues for C-C and C-heteroatom bond formation through radical-radical coupling or radical addition to unsaturated systems.[10][11]

Diagram 3: General Scheme for Photoredox-Catalyzed Radical Generation

Caption: Generation of carbon radicals from organotrifluoroborates.

This photomediated, redox-neutral process has enabled novel transformations, such as the coupling of benzylic trifluoroborates with acyl azoliums to form tertiary alcohols.[10]

Organotrifluoroborates as Nucleophiles

The inherent nucleophilicity of the carbon-boron bond allows organotrifluoroborates to react directly with a variety of electrophiles, often without the need for a transition-metal catalyst.[5]

Reactions with Electrophiles

Organotrifluoroborates can participate in nucleophilic substitution and addition reactions. For instance, they can be used in SN2 reactions with alkyl halides and in nucleophilic aromatic substitution (SNAr) reactions.[4] The reactivity in these transformations is influenced by the electronic nature of both the organotrifluoroborate and the electrophile.

Comparative Reactivity

While less nucleophilic than organolithium or Grignard reagents, organotrifluoroborates offer the advantage of higher functional group tolerance.[3] This allows for their use in more complex molecular settings where highly reactive organometallics would be unsuitable.

Synthesis of Organotrifluoroborates

The accessibility of organotrifluoroborates is a key factor in their widespread adoption. They are typically synthesized from readily available organoboron precursors.

From Boronic Acids

The most common method for the preparation of potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[3][5] This method is efficient and generally high-yielding.

One-Pot Procedures

One-pot procedures have been developed to avoid the isolation of potentially unstable boronic acid intermediates.[3] These methods often involve the in-situ generation of the organoboron species via lithium-halogen exchange or Grignard formation, followed by boronation and subsequent treatment with KHF₂.[3][12]

Table 1: Comparison of Organoboron Reagents

| Feature | Boronic Acids (RB(OH)₂) | Boronate Esters (RB(OR)₂) | Organotrifluoroborates (R-BF₃K) |

| Stability | Variable, prone to dehydration to boroxines | Generally more stable than boronic acids | Highly stable to air and moisture[2] |

| Handling | Can be challenging to purify and weigh accurately | Often liquids or low-melting solids | Crystalline, free-flowing solids[2] |

| Stoichiometry | Complicated by boroxine formation | Generally well-defined | Monomeric, precise stoichiometry[6] |

| Reactivity | Active species in Suzuki-Miyaura coupling | Often require activation | "Protected" form, slow release of boronic acid[6] |

Conclusion

The carbon-boron bond in organotrifluoroborates exhibits a rich and diverse reactivity profile. Their exceptional stability, coupled with their ability to serve as precursors to nucleophiles and radicals, has cemented their position as powerful tools in synthetic organic chemistry. From their foundational role in Suzuki-Miyaura cross-coupling to their emerging applications in photoredox catalysis, organotrifluoroborates continue to enable the construction of complex molecules with efficiency and precision. A thorough understanding of their reactivity is paramount for leveraging their full potential in academic research and industrial applications, particularly in the field of drug discovery and development.

References

-

Organotrifluoroborate Salts. Chem-Station Int. Ed. [Link]

-

Organotrifluoroborate. Wikipedia. [Link]

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

-

Douglas, J. J.; Albright, H.; Sevrin, M. J.; Cole, K. P.; Stephenson, C. R. J. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. Photochemistry & Photobiology. [Link]

-

Arnold, D. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

-

Murray, B.; Zhao, S.; Aramini, J. M.; Wang, H.; Biscoe, M. R. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Molander, G. A.; Ham, J. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Semanticscholar.org. [Link]

-

Stefani, H. A.; Cella, R.; Vieira, A. S. Recent Advances in Organotrifluoroborates Chemistry. ResearchGate. [Link]

-

Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing. [Link]

-

Darses, S.; Genet, J.-P. ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate. [Link]

-

Pitre, S. P.; McTiernan, C. D.; Ismaili, H.; Scaiano, J. C. Visible-Light-Mediated Reactions of Electrophilic Radicals with Vinyl and Allyl Trifluoroborates. ACS Catalysis. [Link]

-

Molander, G. A.; Jean-Gérard, L. Cross-coupling Reactions of Organotrifluoroborate Salts. Organic Reactions. [Link]

-

Molander, G. A. Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry. [Link]

-

Molander, G. A.; Traister, K. M.; O'Neill, B. T. Orthogonal Reactivity in Boryl-Substituted Organotrifluoroborates. NIH National Library of Medicine. [Link]

-

Molander, G. A.; Yokoyama, Y. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. NIH National Library of Medicine. [Link]

-

Molander, G. A.; Brown, A. R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. NIH National Library of Medicine. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. longdom.org [longdom.org]

- 5. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 6. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

theoretical studies on the structure of N-Pentyltrifluoroborate potassium salt

An In-Depth Technical Guide to the Theoretical Structural Analysis of N-Pentyltrifluoroborate Potassium Salt

Introduction: The Significance of Potassium Organotrifluoroborates

Potassium organotrifluoroborate salts have transitioned from laboratory curiosities to indispensable reagents in modern organic synthesis.[1][2] Their appeal lies in a unique combination of stability and reactivity; they are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture, which simplifies handling and storage.[3][4][5] This stability contrasts sharply with the often-sensitive nature of other organoboron compounds like boronic acids.[3] Despite their stability, they serve as potent nucleophiles in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][6][7][8]

The N-pentyltrifluoroborate anion, [CH₃(CH₂)₄BF₃]⁻, is a representative member of the alkyltrifluoroborate family. A thorough understanding of its three-dimensional structure is paramount, as the geometry, bonding, and electronic properties of the anion directly influence its reactivity and utility in synthesis. While experimental techniques like X-ray crystallography provide definitive solid-state structures for some analogs[9][10][11], theoretical and computational studies offer a complementary and powerful lens. They allow for the detailed examination of the molecule's gas-phase structure, prediction of spectroscopic signatures, and elucidation of electronic characteristics that govern its chemical behavior.

This guide provides a comprehensive framework for the theoretical study of this compound, outlining robust computational methodologies, expected structural parameters, and the scientific rationale underpinning these advanced analytical techniques.

Part 1: A Validated Protocol for Theoretical Structural Analysis

The core of a theoretical investigation lies in selecting a computational methodology that accurately models the system of interest. For organoboron compounds, Density Functional Theory (DFT) has proven to be a reliable and efficient approach, providing a good balance between computational cost and accuracy.[12] The following protocol outlines a validated workflow for the structural and electronic analysis of the N-pentyltrifluoroborate anion.

Experimental Protocol: Computational Workflow

-

Initial Structure Generation:

-

Construct an initial 3D model of the N-pentyltrifluoroborate anion using molecular modeling software (e.g., Avogadro, GaussView).

-

Perform a preliminary geometry optimization using a computationally inexpensive method, such as the Universal Force Field (UFF), to obtain a reasonable starting geometry.

-

-

High-Level Geometry Optimization:

-

Software: Utilize a quantum chemistry software package like Gaussian, ORCA, or Spartan.

-

Methodology: Employ a hybrid DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or the ωB97X-D functional, which includes empirical dispersion corrections beneficial for alkyl chains.

-

Basis Set: Select a robust basis set, such as 6-311+G(d,p) . This Pople-style basis set provides a flexible description of the electron density by including polarization functions (d,p) on heavy atoms and hydrogens, and diffuse functions (+) on heavy atoms to accurately model the anionic charge.

-

Execution: Submit the structure for a full geometry optimization calculation. The procedure iteratively adjusts the atomic coordinates to find the lowest energy conformation on the potential energy surface. Convergence is reached when the forces on the atoms and the change in energy between steps fall below predefined tolerance levels.

-

-

Vibrational Frequency Analysis:

-

Purpose: This step is critical for two reasons:

-

To confirm that the optimized structure corresponds to a true energy minimum (a stable conformation) and not a saddle point (a transition state). A true minimum will have zero imaginary frequencies.

-

To predict the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies correspond to the characteristic stretching and bending modes of the molecule's bonds.

-

-

Execution: Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311+G(d,p)) used for the geometry optimization.

-

-

Electronic Property and Spectroscopic Prediction:

-

NMR Spectroscopy: Calculate the nuclear magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory. These values can be converted into predicted ¹H, ¹³C, ¹¹B, and ¹⁹F NMR chemical shifts by referencing them against a standard (e.g., Tetramethylsilane for ¹H and ¹³C).

-

Molecular Orbitals: Analyze the resulting wavefunction to visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are key indicators of the molecule's reactivity.

-

Computational Workflow Diagram

Caption: Predicted structure of the N-pentyltrifluoroborate anion.

Predicted Structural Parameters

The following table summarizes the expected bond lengths and angles for the N-pentyltrifluoroborate anion, based on DFT calculations and data from similar crystal structures. [9]

| Parameter | Predicted Value | Rationale |

|---|---|---|

| Bond Lengths | ||

| C—B | ~1.60 Å | Typical for a single bond between sp³ carbon and tetracoordinate boron. |

| B—F | ~1.40 - 1.45 Å | Slightly longer than in BF₃ due to the negative charge and tetracoordinate nature. [9] |

| C—C (alkyl) | ~1.53 - 1.54 Å | Standard sp³-sp³ carbon-carbon single bond length. |

| C—H (alkyl) | ~1.09 Å | Standard sp³ carbon-hydrogen single bond length. |

| Bond Angles | ||

| C—B—F | ~113° | Expected to be larger than the ideal tetrahedral angle (109.5°) due to the steric bulk of the pentyl group compared to fluorine. [9] |

| F—B—F | ~105° | Expected to be smaller than the ideal tetrahedral angle to accommodate the larger C-B-F angle. [9] |

| C—C—C (alkyl) | ~112° - 114° | Typical for an acyclic alkane chain in a staggered conformation. |

Spectroscopic Signatures

-

Infrared (IR) Spectroscopy: The calculated IR spectrum is expected to show strong absorption bands corresponding to the B-F stretching modes, typically in the 950-1100 cm⁻¹ region. Characteristic C-H stretching frequencies for the pentyl group will appear around 2850-3000 cm⁻¹, with various C-H and C-C bending modes at lower frequencies.

-

NMR Spectroscopy:

-

¹¹B NMR: A single resonance is expected, characteristic of a tetracoordinate boron atom.

-

¹⁹F NMR: A single resonance is also expected, as the three fluorine atoms are chemically equivalent due to free rotation around the C-B bond at room temperature.

-

¹H and ¹³C NMR: The spectra will show distinct signals for each chemically non-equivalent position along the pentyl chain, with chemical shifts and coupling patterns consistent with a standard n-pentyl group.

-

Frontier Molecular Orbitals (HOMO & LUMO)

The electronic character of the anion is described by its frontier molecular orbitals.

-

HOMO (Highest Occupied Molecular Orbital): The HOMO is predicted to be primarily located on the B-C sigma bond and the p-orbitals of the fluorine atoms. Its energy level is indicative of the molecule's ability to donate electrons, making it the nucleophilic partner in reactions like the Suzuki-Miyaura coupling.

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is expected to be an antibonding orbital (σ*) associated with the B-F bonds. A high energy gap between the HOMO and LUMO is consistent with the observed kinetic stability of the salt.

Conclusion

Theoretical and computational chemistry provides an indispensable toolkit for the in-depth structural analysis of this compound. By employing robust DFT methods, it is possible to obtain a detailed picture of the molecule's geometry, predict its spectroscopic properties with high accuracy, and gain fundamental insights into the electronic structure that dictates its reactivity. This theoretical framework not only complements experimental findings but also provides a predictive foundation for understanding the behavior of this important class of reagents in complex chemical environments, thereby guiding their effective application in pharmaceutical and materials science research.

References

-